molecular formula C18H18N2O2 B12908301 1H-Isoindole-1,3(2H)-dione, 4-(dimethylamino)-2-(3,5-dimethylphenyl)- CAS No. 651733-73-2

1H-Isoindole-1,3(2H)-dione, 4-(dimethylamino)-2-(3,5-dimethylphenyl)-

Cat. No.: B12908301
CAS No.: 651733-73-2
M. Wt: 294.3 g/mol
InChI Key: YUAUUMVDPMBEIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Dimethylamino)-2-(3,5-dimethylphenyl)isoindoline-1,3-dione is a synthetic organic compound that belongs to the class of isoindoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-2-(3,5-dimethylphenyl)isoindoline-1,3-dione typically involves the reaction of 3,5-dimethylbenzaldehyde with dimethylamine and phthalic anhydride under acidic or basic conditions. The reaction may proceed through a multi-step process involving the formation of intermediate compounds.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-2-(3,5-dimethylphenyl)isoindoline-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced isoindoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups such as halides, alkyl groups, or acyl groups.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-2-(3,5-dimethylphenyl)isoindoline-1,3-dione would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)-2-phenylisoindoline-1,3-dione: Lacks the 3,5-dimethyl substituents on the phenyl ring.

    4-(Dimethylamino)-2-(3,5-dichlorophenyl)isoindoline-1,3-dione: Contains chlorine substituents instead of methyl groups.

    4-(Dimethylamino)-2-(3,5-dimethoxyphenyl)isoindoline-1,3-dione: Features methoxy groups instead of methyl groups.

Uniqueness

The presence of the 3,5-dimethyl substituents on the phenyl ring of 4-(Dimethylamino)-2-(3,5-dimethylphenyl)isoindoline-1,3-dione may confer unique chemical properties and biological activities compared to its analogs. These differences can influence the compound’s reactivity, solubility, and interaction with biological targets.

Properties

CAS No.

651733-73-2

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

IUPAC Name

4-(dimethylamino)-2-(3,5-dimethylphenyl)isoindole-1,3-dione

InChI

InChI=1S/C18H18N2O2/c1-11-8-12(2)10-13(9-11)20-17(21)14-6-5-7-15(19(3)4)16(14)18(20)22/h5-10H,1-4H3

InChI Key

YUAUUMVDPMBEIY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)N(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.